4-(Cyclohexyloxy)aniline
Overview
Description
4-(Cyclohexyloxy)aniline (CHA) is an aromatic heterocyclic compound that has been studied extensively in the past few decades due to its unique chemical structure and potential applications in various scientific fields. CHA is a versatile compound that can be used as a building block for the synthesis of other compounds, as a reagent for chemical reactions, and as a tool for studying biological processes.
Scientific Research Applications
Design and Synthesis in Dendrimer Development :
- 4-(n-Octyloxy)aniline, a component related to 4-(Cyclohexyloxy)aniline, has been utilized in the creation of novel G-2 melamine-based dendrimers. These dendrimers demonstrate self-assembly into spherical nano-aggregates and are significant in the field of organic materials with mesogenic properties (Morar et al., 2018).
Methodology in Heterocycle Synthesis :
- Aniline derivatives, including compounds similar to 4-(Cyclohexyloxy)aniline, are used in a mild and efficient synthesis method for 4-quinolones. This method is characterized by low reaction temperatures and easy product isolation, making it a valuable technique in organic chemistry (Zewge et al., 2007).
Development of Conductive Polymers :
- Polyaniline, a polymer derived from aniline, exhibits interesting intrinsic redox states. This property makes it a focus in the study of electroactive polymers, which have applications in various areas including alternative energy sources and non-linear optics (Kang et al., 1998).
Sensor Applications :
- The inductive effect on the pK(a) of poly(aniline), derived from aniline, has been explored for creating nonenzymatic glucose sensors. This highlights the potential of conjugated polymers in sensor technology (Shoji & Freund, 2001).
Electrochromic Materials :
- Novel electrochromic materials employing derivatives of aniline, such as 4-(Cyclohexyloxy)aniline, have been synthesized for applications in the near-infrared region. These materials exhibit outstanding optical contrasts and fast switching speeds, making them suitable for electrochromic applications (Li et al., 2017).
Studies in Oxidation Mechanisms :
- The oxidation of aniline derivatives has been studied for understanding their role in atherosclerosis, highlighting the importance of these compounds in medical research (Juchau et al., 1976).
Applications in Solar Cells :
- A novel polymer based on an aniline derivative was synthesized and characterized for use as a counter electrode in dye-sensitized solar cells. This demonstrates the role of aniline derivatives in renewable energy technologies (Shahhosseini et al., 2016).
Investigation of Polymer Formation :
- Studies on the oxidative polymerization of aniline provide insights into the formation of polyaniline, a conductive polymer, and its various intrinsic oxidation states. This research is crucial for the development of advanced materials (Stejskal et al., 2008).
properties
IUPAC Name |
4-cyclohexyloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDJOBXSWWDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388607 | |
Record name | 4-(cyclohexyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)aniline | |
CAS RN |
39905-48-1 | |
Record name | 4-(cyclohexyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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